

Application Notes and Protocols: MPO-IN-28 for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a potent and irreversible inhibitor of Myeloperoxidase (MPO), a key enzyme in neutrophils and other phagocytes involved in the innate immune response.[1][2][3] MPO catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species, which, while crucial for pathogen defense, can also contribute to tissue damage in various inflammatory diseases.[4][5] The targeted inhibition of MPO by MPO-IN-28 makes it a valuable tool for studying the role of MPO in cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for the preparation of MPO-IN-28 working solutions for use in cell culture experiments.

Product Information

Property	Value	Source
Synonyms	MPO Inhibitor 28, Myeloperoxidase Inhibitor 28	[6]
Molecular Formula	C11H13N5O	[2][6]
Molecular Weight	231.25 g/mol	[3]
IC50	44 nM (for MPO)	[1][2][3]
Appearance	Solid	[6]



Solubility and Storage

Proper storage and handling of MPO-IN-28 are critical to maintain its stability and activity.

Parameter	Recommendation	Source
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	[1][2][3][6]
Solubility in DMSO	22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM)	[1][2][3]
Powder Storage	-20°C for up to 3 years	[3]
Stock Solution Storage	Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[3]

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of MPO-IN-28.[3] Sonication may be required to fully dissolve the compound.[1]

Experimental Protocols Protocol 1: Preparation of MPO-IN-28 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- MPO-IN-28 powder
- Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer



- Sonicator (optional, but recommended)[1]
- Calibrated pipettes

Procedure:

- Equilibrate: Allow the MPO-IN-28 vial to warm to room temperature before opening to prevent condensation.
- Weigh: Accurately weigh the desired amount of MPO-IN-28 powder. For example, to prepare
 1 mL of a 10 mM stock solution, weigh out 2.31 mg of MPO-IN-28 (Molecular Weight =
 231.25 g/mol).
- Dissolve: Add the appropriate volume of DMSO to the MPO-IN-28 powder. For a 10 mM stock solution, if you weighed 2.31 mg, add 1 mL of DMSO.
- Mix: Vortex the solution thoroughly for several minutes to aid dissolution.
- Sonicate (if necessary): If the compound does not fully dissolve, sonicate the solution until it becomes clear.[1]
- Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
- Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of MPO-IN-28 Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

- 10 mM MPO-IN-28 stock solution in DMSO
- Pre-warmed complete cell culture medium appropriate for your cell line



Sterile conical tubes or microcentrifuge tubes

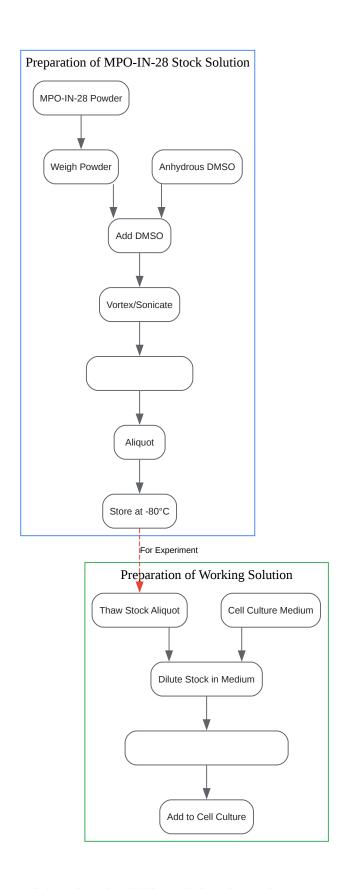
Procedure:

- Thaw Stock Solution: Thaw an aliquot of the 10 mM MPO-IN-28 stock solution at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 μM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
 - Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
 - Volume of stock = (10 μ M x 1 mL) / 10,000 μ M = 0.001 mL or 1 μ L
- Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting, it is recommended to perform a serial dilution. For a 1:1000 final dilution:
 - \circ First, prepare a 1:100 dilution by adding 2 μ L of the 10 mM stock solution to 198 μ L of cell culture medium. This results in a 100 μ M intermediate solution.
 - \circ Then, prepare a 1:10 dilution by adding 100 μL of the 100 μM intermediate solution to 900 μL of cell culture medium to achieve the final 10 μM working solution.
- Prepare Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare
 a solution containing the same final concentration of DMSO as your MPO-IN-28 working
 solution. For a 1:1000 final dilution of the MPO-IN-28 stock, the final DMSO concentration
 will be 0.1%.
- Add to Cells: Add the prepared working solution (and vehicle control) to your cell cultures.
 Gently mix the plate or flask to ensure even distribution.
- Incubate: Incubate the cells for the desired experimental duration.

Example Application: In a study investigating the effect of MPO inhibition on endothelial glycocalyx shedding, primary human aortic endothelial cells (HAEC) were treated with 10 μ M of MPO-IN-28.[7]



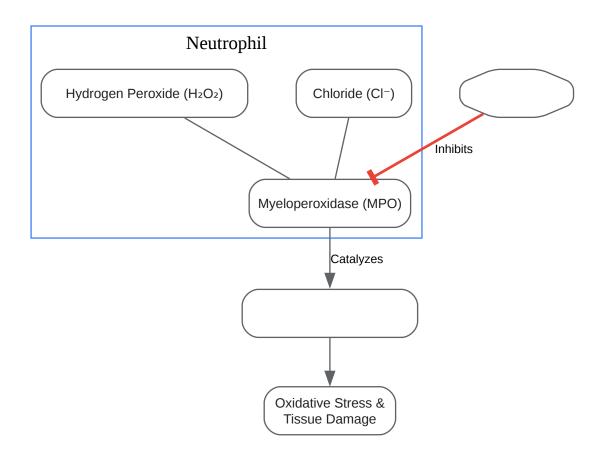
Diagrams



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Caption: Workflow for preparing MPO-IN-28 solutions.



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Caption: MPO-IN-28 mechanism of action.

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